Ethyl (3-boronobenzoylamino)acetate is a chemical compound that belongs to the class of boron-containing organic compounds. It features a boron atom attached to a benzoylamino group, which is further connected to an ethyl acetate moiety. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential applications in drug development and as a synthetic intermediate.
Ethyl (3-boronobenzoylamino)acetate can be classified as:
The synthesis of ethyl (3-boronobenzoylamino)acetate typically involves several steps:
Ethyl (3-boronobenzoylamino)acetate has a complex molecular structure characterized by:
Ethyl (3-boronobenzoylamino)acetate can participate in various chemical reactions:
The mechanism of action for ethyl (3-boronobenzoylamino)acetate primarily involves its reactivity due to the boron atom:
Research has shown that compounds containing boron exhibit unique reactivity patterns that can be exploited in synthetic chemistry .
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used for characterization .
Ethyl (3-boronobenzoylamino)acetate has several scientific uses:
Ethyl (3-boronobenzoylamino)acetate (CAS 1072945-97-1) represents a structurally sophisticated boronic acid derivative that occupies a critical niche at the convergence of organoboron chemistry and peptide-inspired molecular design. This hybrid compound integrates three functionally rich domains: an ester-terminated glycine residue, a benzamide linkage, and an meta-substituted arylboronic acid moiety. Such strategic fusion creates a multifaceted building block capable of participating in diverse reaction pathways while maintaining compatibility with modern transition metal-catalyzed transformations. Its emergence reflects the growing sophistication in boronic acid applications beyond traditional cross-coupling, particularly in targeted covalent inhibition and bifunctional molecular recognition. As pharmaceutical and materials science increasingly leverage boronic acid functionality, this compound exemplifies the deliberate architectural complexity required for advanced synthetic applications, serving as a linchpin for developing proteasome inhibitors, sensor architectures, and novel conjugate materials [1] [8].
Ethyl (3-boronobenzoylamino)acetate belongs to a specialized subclass of functionalized benzamidoboronates characterized by the presence of both a boronic acid group and an amino acid-derived fragment on the aromatic ring. Systematic analysis of its nomenclature reveals several hierarchical naming conventions reflecting its composite functional groups:
The molecular architecture exhibits orthogonal reactivity domains: (1) The meta-boronic acid group (pKa ≈ 8.5-9.5) displays pH-dependent equilibria between trigonal planar (sp²) and tetrahedral (sp³) boronate forms, crucial for diol recognition and catalytic applications [8]. (2) The ethyl glycinate moiety introduces hydrogen-bonding capability (amide NH) and electrophilicity (carbonyl carbon), while the ester provides a site for hydrolysis or transesterification. (3) The aryl ring conjugates the boronic acid with the amide carbonyl, potentially modulating electronic properties and Lewis acidity.
Table 1: Structural and Commercial Identity of Ethyl (3-boronobenzoylamino)acetate
Characteristic | Specification | Source/Reference |
---|---|---|
CAS Registry Number | 1072945-97-1 | [1] [7] |
Molecular Formula | C₁₁H₁₄BNO₅ | [1] |
Molecular Weight | 251.04 g/mol | [7] |
Purity (Commercial) | 95%-98% | [1] [7] |
Synonyms | 3-(2-Ethoxy-2-oxoethylcarbamoyl)phenylboronic acid; Ethyl N-(3-boronobenzoyl)glycinate; Glycine, N-(3-boronobenzoyl)-, ethyl ester | [1] [7] |
Representative Pricing | $75-$284.55/gram (research quantities) | [7] |
The conceptual lineage of Ethyl (3-boronobenzoylamino)acetate traces to three converging chemical developments: esterification methodologies, boron-based coupling strategies, and rational hybrid pharmacophore design.
Esterification Foundations: Classical Fischer esterification (carboxylic acid + alcohol + acid catalyst) provided the initial pathway to related ethyl benzoylaminocarboxylates. Early routes to precursors like Ethyl (3-bromobenzoyl)acetate (CAS 21575-91-7) employed this approach, though yields remained moderate (60-75%) due to equilibrium limitations [3]. The synthesis of the target compound required advanced esterification techniques overcoming water sensitivity, such as microbubble-mediated mass transfer—where alcohol vapor microbubbles enhance interfacial contact and shift equilibrium via continuous water removal—demonstrating significant improvements in conversion rates for structurally complex esters [3].
Boronation Advancements: Introduction of the boronic acid group evolved from early electrophilic trapping (e.g., Grignard + borate esters) to contemporary palladium-catalyzed methods. Miyaura borylation (Pd-catalyzed coupling of aryl halides with diboron reagents like B₂pin₂) enabled efficient access to meta-substituted arylboronates from bromobenzoate precursors. For example, Ethyl 3-bromobenzoate (CAS 24398-88-7, bp 130-131°C/12 mmHg) serves as a direct precursor to this compound via Miyaura borylation [6] [9].
Hybridization Rationale: The deliberate fusion of benzamide motifs with boronic acids gained impetus from bortezomib's (Velcade®) 2003 FDA approval. This proteasome inhibitor demonstrated the pharmacological relevance of peptidyl boronic acids, validating benzoylamino-boronate architectures as privileged covalent modifiers targeting catalytic serine residues [8]. Ethyl (3-boronobenzoylamino)acetate embodies a simplified analog retaining the critical N-acetylboronate pharmacophore while offering synthetic versatility through its ester handle.
Table 2: Milestones in Benzoylamino-Boronate Hybrid Development
Era | Key Development | Impact on Target Compound |
---|---|---|
1980s-1990s | Matteson homologation & Lithiation-borylation protocols | Enabled stereoselective boron chain elongation |
Early 2000s | Bortezomib clinical validation | Validated benzoylamino-boronates as drug scaffolds |
2010s | Microbubble-mediated esterification | Improved yields in water-sensitive ester synthesis |
2015-Present | Flow chemistry boronylation | Enhanced purity & scalability of arylboronates |
Ethyl (3-boronobenzoylamino)acetate exemplifies a multifunctional linchpin molecule addressing three critical demands in contemporary boron chemistry:
Orthogonal Reactivity for Sequential Functionalization: The molecule possesses three tunable reaction sites amenable to stepwise modification: (i) The boronic acid undergoes Suzuki-Miyaura cross-coupling with aryl/vinyl halides (Pd-catalyzed), Chan-Lam amination (Cu-catalyzed), or oxidative electrophilic substitution. (ii) The ethyl ester permits hydrolysis to carboxylic acid, aminolysis to amides, or reduction to alcohols. (iii) The amide NH can participate in hydrogen bonding or directed ortho-metalation. This enables programmable synthesis of complex conjugates, such as biaryl peptide mimetics via initial cross-coupling followed by ester diversification [6] [10].
Protease Inhibitor Intermediate: As a truncated analog of dipeptidyl boronic acids (e.g., Ixazomib), it serves as a synthetic precursor to proteasome inhibitors. The glycine fragment mimics the P1 residue, while the boronic acid provides the catalytic serine warhead. Structural elaboration at the ester or meta-position generates focused libraries targeting not only the 20S proteasome but also other serine hydrolases [8].
Material Science Applications: Its zwitterionic potential (tetrahedral boronate + carboxylate) enables incorporation into covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) for sensing applications. The meta-boronic acid geometry provides optimal spacing for carbohydrate recognition in aqueous media, making it valuable for glucose-sensing hydrogels or chromatographic stationary phases [8].
Table 3: Comparative Significance in Boronic Acid Applications
Application Sector | Role of Ethyl (3-boronobenzoylamino)acetate | Advantage over Simpler Boronates |
---|---|---|
Pharmaceutical Synthesis | Precursor to serine protease inhibitors | Integrated amino acid mimic & boron warhead |
Suzuki-Miyaura Cross-Coupling | Bifunctional coupling partner ( - Boron: C-C bond formation - Ester: Downstream derivatization) | Enables synthesis of complex peptide-biaryl hybrids |
Molecular Recognition | Zwitterionic sensor for diols/cations | pH-responsive conformational switching |
Bioconjugation Chemistry | Boronate-ester mediated protein labeling | Enhanced aqueous stability vs. arylboronic acids |
The enduring research interest in this compound underscores a strategic shift toward functionally dense boronic acids designed to transcend traditional cross-coupling roles. As enzymatic targeting and smart materials advance, its capacity to bridge molecular recognition, catalytic versatility, and structural complexity positions it as a critical intermediate in both chemical biology and advanced organic synthesis [1] [8] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: